molecular formula C12H13NOS B13831965 Cyclopentanol, 2-(2-benzothiazolyl)-

Cyclopentanol, 2-(2-benzothiazolyl)-

Cat. No.: B13831965
M. Wt: 219.30 g/mol
InChI Key: UVXRDADOEUABEV-UHFFFAOYSA-N
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Description

Cyclopentanol, 2-(2-benzothiazolyl)- (IUPAC name: 1-(Benzo[d]thiazol-2-yl)cyclopentanol) is a cyclopentanol derivative substituted with a benzothiazole moiety at the 2-position. Structurally, it combines a five-membered alicyclic alcohol (cyclopentanol) with a bicyclic aromatic heterocycle (benzothiazole), which contains sulfur and nitrogen atoms (Fig. 1). This hybrid structure imparts unique physicochemical and biological properties.

Properties

Molecular Formula

C12H13NOS

Molecular Weight

219.30 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)cyclopentan-1-ol

InChI

InChI=1S/C12H13NOS/c14-10-6-3-4-8(10)12-13-9-5-1-2-7-11(9)15-12/h1-2,5,7-8,10,14H,3-4,6H2

InChI Key

UVXRDADOEUABEV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)O)C2=NC3=CC=CC=C3S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d]thiazol-2-yl)cyclopentanol typically involves the reaction of 2-aminothiophenol with cyclopentanone under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the benzothiazole ring . Various synthetic pathways, including microwave irradiation and one-pot multicomponent reactions, have been employed to optimize the yield and purity of the compound .

Industrial Production Methods

Industrial production of benzothiazole derivatives, including 2-(Benzo[d]thiazol-2-yl)cyclopentanol, often involves large-scale reactions using continuous flow reactors. These methods ensure consistent product quality and high throughput. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining traction in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d]thiazol-2-yl)cyclopentanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiazoles, and various substituted benzothiazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Benzo[d]thiazol-2-yl)cyclopentanol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Comparative Overview of Key Compounds
Compound Name Molecular Formula Core Structure Key Substituents Applications
Cyclopentanol, 2-(2-benzothiazolyl)- C₁₂H₁₃NOS Cyclopentanol 2-Benzothiazolyl Pharmaceuticals, solvents, perfumes
BC15 (Coumarin-Benzothiazole dye) C₁₉H₁₃N₃O₄S Coumarin 2-Benzothiazolyl, acetamide Fluorescent staining in biology
BC6 (Coumarin 6) C₂₀H₁₇N₃O₂S Coumarin 2-Benzothiazolyl, diethylamino Bioimaging, laser dyes
2-Propanone,1-(2-benzothiazolyl) C₁₀H₉NOS Ketone (propanone) 2-Benzothiazolyl Intermediate in organic synthesis
Quinazolinone derivative (15) C₂₇H₁₇N₅O₃S₂ Quinazolinone Di(2-benzothiazolyl), cyclopentenyl Medicinal chemistry (unconfirmed)
Key Observations :

Core Structure Differences: The target compound features a cyclopentanol backbone, while BC15/BC6 are based on coumarin, and compound 15 () incorporates a quinazolinone core. These structural differences influence solubility, reactivity, and application. For instance, coumarin-based dyes (BC15/BC6) exhibit strong fluorescence due to extended conjugation, making them suitable for biological imaging .

Substituent Effects: The 2-benzothiazolyl group is common across all compounds, enhancing electron delocalization and bioactivity. However, additional groups like acetamide (BC15) or diethylamino (BC6) fine-tune optical properties. The target compound lacks such polar groups, likely reducing water solubility compared to BC15/BC5.

Synthetic Routes: Benzothiazole derivatives are synthesized via one-pot or multistep methods (e.g., cyclocondensation for coumarin-benzothiazole hybrids) . The target compound may require regioselective coupling of benzothiazole to cyclopentanol, which could involve transition-metal catalysis.

Physicochemical Properties

Table 2: Physical Properties Comparison
Property Cyclopentanol, 2-(2-benzothiazolyl)- BC15 BC6
Molecular Weight (g/mol) 219.3 391.4 371.4
Predicted LogP ~2.8 (moderate lipophilicity) ~3.5 ~4.2
Solubility Low in water; soluble in organic solvents Moderate in DMSO High in DMSO
Fluorescence Weak or none Strong (Ex/Em: ~470/600 nm) Strong (Ex/Em: ~450/550 nm)
  • Fluorescence : Unlike BC15/BC6, the target compound lacks conjugated systems (e.g., coumarin), resulting in negligible fluorescence.

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